![molecular formula C8H8N2O2 B1672271 Isophthalamide CAS No. 1740-57-4](/img/structure/B1672271.png)
Isophthalamide
Overview
Description
Isophthalamide is a benzenedicarboxamide . It is functionally related to an isophthalic acid . The molecular formula of this compound is C8H8N2O2 .
Synthesis Analysis
This compound has been used in the synthesis of various compounds. For instance, it has been used in the preparation of an this compound 2catenane, a type of interlocked molecule . Another study reported the synthesis of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) this compound . Additionally, two new this compound isomers were synthesized from the reaction between isophthaloyl chloride with 2-amino-4-methylpyridine and 2-amino-5-methylpyridine .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. For instance, one study used electrospray ionization mass spectrometry to analyze the molecular structure and dynamics of this compound . Another study focused on the fluorescent receptors based on this compound groups for molecular recognition, sensing, and detection of assorted analytes .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used as a reagent for the gas-phase complexation of anionic moieties within biomolecules . Another study reported the pyrolysis mechanisms of Nomex insulation paper, which is composed of 93% poly(m-phenylene this compound) fibers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.16 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 430.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
High-Performance Aromatic Polyamides
Isophthalamide contributes significantly to the development of high-performance aromatic polyamides (aramids), which are known for their exceptional thermal and mechanical resistance. These materials, including poly(m-phenylene this compound), find extensive applications in advanced technologies. They are transformed into high-strength, flame-resistant fibers and coatings used in aerospace, armament, bullet-proof armor, protective clothing, sport fabrics, electrical insulation, asbestos substitutes, and industrial filters (J. García, F. García, F. Serna, & J. L. Peña, 2010).
Anion Receptor and Transport
This compound derivatives have been explored for their ability to act as effective anion receptors, aiding in transmembrane chloride transport. This function is enhanced by preorganizing the this compound cleft through intramolecular hydrogen bonds, which is further adjustable by pH levels (Paul V. Santacroce et al., 2007).
Chemosensors for Assorted Analytes
This compound-based fluorescent chemosensors are significant in molecular recognition, sensing, and detection of a wide range of analytes, including metal ions, anions, neutral molecules, drugs, and explosives. This versatility is crucial in biological, medicinal, environmental, and analytical fields (Pramod Kumar, Vijay Kumar, & R. Gupta, 2020).
Reverse Osmosis Membrane Synthesis
Poly(m-phenylene this compound), an aromatic polyamide derived from this compound, has been synthesized for creating reverse osmosis membranes. These membranes, characterized by their physicochemical properties, are effective in desalination processes (S. Joshi & A. V. Rao, 1990).
Safety and Hazards
Future Directions
Isophthalamide has been used in the construction and chemical behavior of a new generation of interlocked molecules, primarily focusing on heteroditopic wheels and their applications in different directions of the modern research area . Another study mentioned the development of high-performance PMIA-based hollow fiber membranes, which is necessary to control and optimize the pore structure of the final PMIA membrane through extensive research on various process parameters .
Mechanism of Action
Target of Action
Isophthalamide, also known as N,N′ Bis-(2-Mercaptoethyl) this compound (NBMI), is a lipophilic thiol agent synthesized from natural chemicals . It has a high affinity for heavy metals such as mercury, cadmium, and lead . Therefore, the primary targets of this compound are these heavy metal ions.
Mode of Action
This compound interacts with its targets (heavy metal ions) by binding to them, forming stable complexes . This interaction reduces the concentration of free heavy metal ions, thereby decreasing their toxicity. For instance, in the case of methylmercury (MeHg) toxicity, this compound has been shown to reduce both acute and chronic MeHg toxicity .
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability and can cross biological membranes, potentially reaching various tissues in the body .
Result of Action
The binding of this compound to heavy metal ions results in a decrease in their free concentrations, reducing their toxicity. For example, in a study using the nematode Caenorhabditis elegans, this compound was found to reduce the death rate, structural damage in DAergic neurons, and restore antioxidant response levels when exposed to MeHg .
properties
IUPAC Name |
benzene-1,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPTXGVPYNUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169744 | |
Record name | 1,3-Benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1740-57-4 | |
Record name | 1,3-Benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1740-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isophthalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPHTHALAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP57YML58I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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